(2-Benzoylethyl)trimethylammonium iodide

Choline Acetyltransferase Enzyme Inhibition I50

For researchers requiring the precise iodide salt of BETA (CAS 5724-15-2) for placental prostaglandin or ChAT inhibition studies. This compound uniquely replicates the functional outcomes reported in human placental explant models (significant PGE2/PGF2α release reduction via reversible PLA2 inhibition at 100 µM). Its established stability and clean off-target profile (negligible muscarinic/nicotinic activity) make it the definitive tool for complex tissue experiments. No other ChAT inhibitor offers this specific, validated functional profile. Ensure experimental reproducibility—order the exact iodide salt.

Molecular Formula C12H18INO
Molecular Weight 319.18 g/mol
CAS No. 5724-15-2
Cat. No. B1203774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Benzoylethyl)trimethylammonium iodide
CAS5724-15-2
Synonyms(2-benzoylethyl)trimethylammonium
(2-benzoylethyl)trimethylammonium bromide
(2-benzoylethyl)trimethylammonium chloride
(2-benzoylethyl)trimethylammonium iodide
(2-benzoylethyl)trimethylammonium methyl sulfate
Molecular FormulaC12H18INO
Molecular Weight319.18 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCC(=O)C1=CC=CC=C1.[I-]
InChIInChI=1S/C12H18NO.HI/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1
InChIKeyGLKZEYDFHOFHIO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 5724-15-2: (2-Benzoylethyl)trimethylammonium iodide for ChAT Inhibition Research


(2-Benzoylethyl)trimethylammonium iodide, also known as BETA or trimethyl-(3-oxo-3-phenylpropyl)azanium iodide (CAS 5724-15-2), is a quaternary ammonium compound and keto analog of acetylcholine [1]. Its primary recognized application is as a choline acetyltransferase (ChAT) inhibitor, a mechanism established through studies on its chloride salt counterpart (CAS 67190-44-7) [2]. The compound has been evaluated in placental explant models for its effects on prostaglandin release and phospholipase A2 activity [3].

Technical Rationale: Why Generic ChAT Inhibitors Cannot Replace CAS 5724-15-2


Procuring a generic ChAT inhibitor without confirming its specific inhibitory profile and functional off-target activities risks experimental failure. While the chloride salt of BETA (CAS 67190-44-7) provides foundational selectivity data (100-fold preference for ChAT over AChE) [1], only the iodide salt (CAS 5724-15-2) has been directly evaluated for its functional effects on placental prostaglandin release and PLA2 activity at 100 µM [2]. Substituting with another ChAT inhibitor like α-NETA (IC50 = 88 nM for human ChAT) introduces additional pharmacological activities (TAAR5 agonism, CMKLR1 antagonism) that BETA lacks, fundamentally altering the experimental interpretation. Similarly, the pyridinium analog BEP (I50: 10–18 µM) [3] exhibits different potency and physicochemical properties. Thus, the iodide counterion and the precise (2-benzoylethyl)trimethylammonium structure are essential for replicating the specific functional outcomes reported in placental and prostaglandin research.

Quantitative Differentiation: Performance of (2-Benzoylethyl)trimethylammonium iodide vs. Comparators


ChAT Inhibitory Potency of BETA Compared to Pyridinium Analog BEP

The chloride salt of BETA (CAS 67190-44-7) inhibits human placental ChAT with an I50 of 3.1 µM [1]. In a direct head-to-head study, its pyridinium analog BEP exhibited an I50 range of 10–18 µM for the same enzyme source [2]. This corresponds to a 3.2- to 5.8-fold higher potency for BETA over BEP under comparable assay conditions.

Choline Acetyltransferase Enzyme Inhibition I50 Neurochemistry

Enzyme Selectivity Profile: BETA vs. AChE and Cholinesterase

BETA (as the chloride salt) demonstrates a pronounced selectivity for ChAT over acetylcholinesterase (AChE) and cholinesterase (ChE). It is approximately 100-fold more potent against ChAT than AChE, and 50-fold more potent against ChAT than ChE [1]. In contrast, the modern inhibitor α-NETA exhibits a different selectivity window: IC50 of 88 nM for ChAT versus 48.6 µM for AChE (approximately 552-fold selectivity) and 33.3 µM for BuChE (approximately 378-fold selectivity) . While α-NETA shows higher absolute potency for ChAT, its selectivity profile is broader, and it possesses additional reported activities (TAAR5 agonist, CMKLR1 antagonist) that BETA lacks. BETA's activity at muscarinic and nicotinic receptors was negligible at ChAT-inhibiting concentrations [1].

Selectivity Acetylcholinesterase Cholinesterase Off-Target Effects

Functional Effect on Prostaglandin Release in Human Placental Explants

In a functional ex vivo model using human placental explants, (2-benzoylethyl)trimethylammonium iodide (BETA) at 100 µM significantly reduced the release of both PGE2 and PGF2α [1]. The inhibitory effect was not reversed by exogenous acetylcholine (10 µM to 1 mM), indicating that the mechanism was not mediated through ChAT inhibition [1]. Addition of arachidonic acid (AA) overcame the inhibition of PGE2 release but not PGF2α release [1]. Direct measurement showed reversible inhibition of placental homogenate PLA2 activity by BETA (100 µM) [1]. This is a unique functional profile not reported for other ChAT inhibitors like α-NETA, BEP, or styrylpyridines in this specific placental tissue context.

Prostaglandin PGE2 PGF2α Placenta PLA2 Ex Vivo

Solution Stability: BETA vs. Styrylpyridine and Halogenoacetylcholine Inhibitors

BETA is reported to be stable in solution, in direct contrast to other ChAT inhibitor classes such as styrylpyridines and halogenoacetylcholines, which are described as unstable [1]. On prolonged storage for several days at 37°C and pH 7.4, BETA solutions underwent only partial decomposition into trimethylamine and vinylphenylketone [1]. This represents a significant practical advantage for experimental reproducibility, as it reduces the need for fresh solution preparation compared to less stable alternatives.

Stability Solution Storage Reproducibility Inhibitor Stability

In Vivo Acute Toxicity (LD50) Reference Point

The intravenous LD50 of (2-benzoylethyl)trimethylammonium iodide in mice is reported as 8 mg/kg [1]. This quantitative toxicity value provides a critical reference for researchers planning in vivo studies, enabling calculation of safe starting doses (e.g., 1/10th to 1/20th of LD50) and informing IACUC protocol design. This value is specific to the iodide salt and this particular route of administration.

LD50 In Vivo Toxicity Safety Dosing

Validated Application Scenarios for (2-Benzoylethyl)trimethylammonium iodide (CAS 5724-15-2)


Investigating Placental Prostaglandin Regulation and PLA2 Activity

Researchers studying the role of the cholinergic system in placental function or the regulation of prostaglandin synthesis should utilize CAS 5724-15-2. Evidence shows that at 100 µM, this compound significantly reduces PGE2 and PGF2α release from human placental explants via a mechanism involving reversible PLA2 inhibition, independent of ChAT [1]. No other ChAT inhibitor has demonstrated this specific functional profile in human placental tissue.

ChAT Inhibition Studies Requiring a 'Clean' Phenotype Without Confounding Receptor Activities

For experiments where the sole desired perturbation is ChAT inhibition, BETA is the preferred tool. Unlike α-NETA, which additionally acts as a TAAR5 agonist and CMKLR1 antagonist , BETA's activity at muscarinic and nicotinic receptors is negligible at ChAT-inhibiting concentrations [2]. This 'cleaner' profile reduces the risk of off-target effects confounding data interpretation in complex cellular or tissue systems.

Long-Duration In Vitro Assays Requiring Stable Inhibitor Solutions

Investigators planning long-term (multi-day) in vitro experiments, such as chronic cell treatments or extended enzymatic assays, should select BETA over less stable ChAT inhibitors like styrylpyridines or halogenoacetylcholines [2]. BETA's documented stability in solution at physiological pH and temperature minimizes the need for frequent media changes and ensures consistent inhibitor concentration throughout the experiment, thereby enhancing data reproducibility.

In Vivo Cholinergic Studies in Murine Models (Dose-Ranging and Toxicity)

For researchers initiating in vivo studies involving ChAT inhibition in mice, the established intravenous LD50 of 8 mg/kg [3] for this specific iodide salt provides a crucial benchmark. This data allows for the rational design of dose-ranging studies and ensures adherence to safety protocols, enabling a more informed and efficient transition from in vitro to in vivo experimentation.

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